

# Application Notes: Pimecrolimus in 3D Human Skin Equivalent Models

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## Compound of Interest

Compound Name: *Pimecrolimus hydrate*

Cat. No.: *B12652346*

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## Introduction

Pimecrolimus is a non-steroidal, topical calcineurin inhibitor approved for the treatment of mild to moderate atopic dermatitis (AD).[1] It is an ascomycin macrolactam derivative that selectively inhibits the production of inflammatory cytokines in T-cells and mast cells.[2][3][4] Three-dimensional (3D) human skin equivalent (HSE) models, which mimic the structure and function of native human skin, provide a powerful in vitro platform for evaluating the efficacy and mechanism of action of topical drugs like pimecrolimus.[5][6][7] These models, consisting of a dermal layer with fibroblasts and a stratified epidermal layer of keratinocytes, allow for the study of drug penetration, anti-inflammatory effects, and impact on skin barrier function in a physiologically relevant context without the need for animal testing.[6][7][8]

## Mechanism of Action of Pimecrolimus

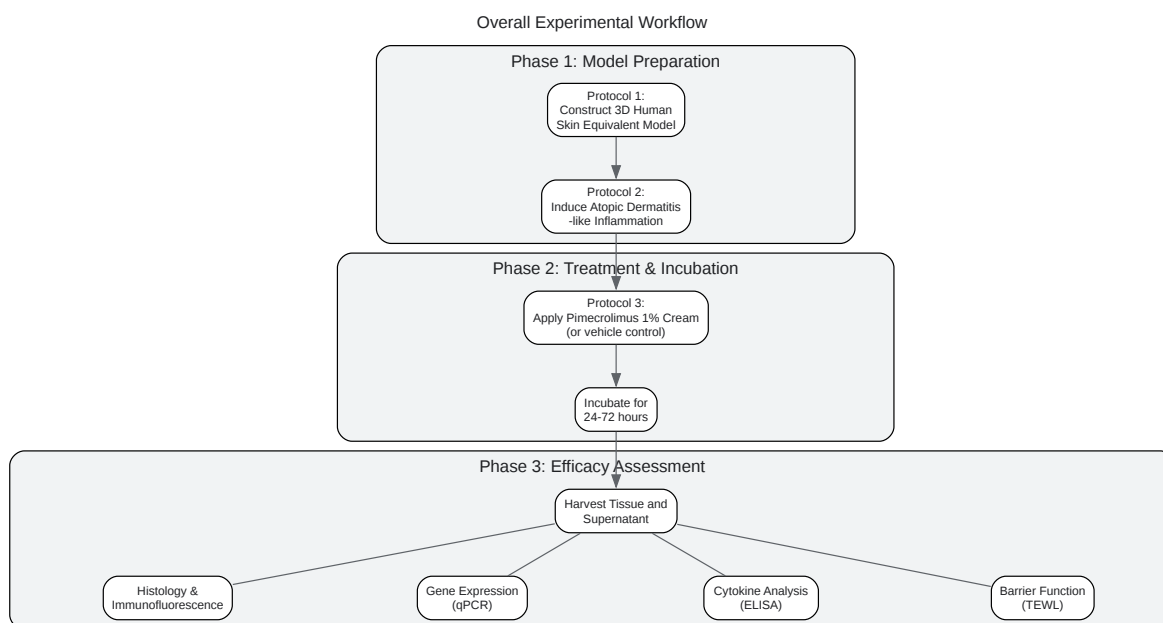
Pimecrolimus exerts its anti-inflammatory effects by inhibiting calcineurin, a calcium-dependent phosphatase.[9][10] It first binds with high affinity to the intracellular protein macrophilin-12 (also known as FKBP-12).[3][9][10] The resulting pimecrolimus-FKBP-12 complex then inhibits calcineurin.[3][9] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[3][9] When phosphorylated, NFAT remains in the cytoplasm; its dephosphorylation is required for its translocation into the nucleus.[11][12] By blocking this step, pimecrolimus prevents NFAT from activating the transcription of genes for early inflammatory cytokines, including Th1-type (IL-2, IFN- $\gamma$ ) and Th2-type (IL-4, IL-10) cytokines.[10][13][14] This ultimately suppresses the inflammatory cascade characteristic of

atopic dermatitis.[9] While the primary target is considered to be T-cells, studies suggest pimecrolimus may also act on keratinocytes and mast cells.[3][15][16]

Pimecrolimus inhibits the calcineurin-NFAT signaling pathway.

## Experimental Protocols

The following protocols provide a framework for utilizing 3D human skin equivalent models to assess the efficacy of pimecrolimus.



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Workflow for testing pimecrolimus on inflamed 3D skin models.

## Protocol 1: Construction of a 3D Human Skin Equivalent (HSE) Model

This protocol outlines the generation of a full-thickness HSE model.[7][8][17]

- Dermal Equivalent Preparation:
  - Prepare a solution of rat tail collagen type I, neutralized with NaOH and buffered with 10x Phosphate Buffered Saline (PBS) on ice.
  - Resuspend human dermal fibroblasts in culture medium and mix with the collagen solution to a final density of approximately  $2.5 \times 10^4$  cells/mL.
  - Dispense the fibroblast-collagen mixture into cell culture inserts (e.g., 0.4  $\mu$ m pore size) placed in a deep-well plate.
  - Incubate at 37°C, 5% CO<sub>2</sub> for 5-7 days to allow for collagen contraction and formation of the dermal equivalent.
- Epidermal Seeding:
  - Culture normal human epidermal keratinocytes (NHEK) to 70-80% confluency.
  - Trypsinize and resuspend the keratinocytes in keratinocyte growth medium.
  - Seed the keratinocytes onto the surface of the contracted dermal equivalent at a density of approximately  $1.5 \times 10^5$  cells/cm<sup>2</sup>.
  - Culture the model submerged in growth medium for 2-3 days to allow for keratinocyte attachment and proliferation.
- Air-Liquid Interface (ALI) Culture:
  - Raise the inserts to the air-liquid interface by lowering the medium level in the well, so that the basal side of the dermal equivalent is in contact with the medium while the epidermal surface is exposed to air.
  - Culture at ALI for 10-14 days to promote epidermal stratification and differentiation. Change the medium every 2-3 days. The resulting model should display a well-differentiated, multi-layered epidermis.

## Protocol 2: Induction of an Atopic Dermatitis (AD)-like Phenotype

This protocol describes the stimulation of the HSE model to mimic AD-like inflammation.

- **Prepare Cytokine Cocktail:** Prepare a sterile cytokine cocktail in culture medium containing IL-4 and IL-13 (e.g., 10-50 ng/mL each), which are key Th2 cytokines implicated in AD.
- **Inflammatory Stimulation:**
  - Replace the medium in the wells with the cytokine-containing medium.
  - Incubate the HSE models for 48-72 hours at 37°C, 5% CO<sub>2</sub>.
  - This stimulation is expected to induce inflammatory responses, such as increased expression of inflammatory mediators and potential disruption of barrier proteins.

## Protocol 3: Pimecrolimus Application and Efficacy Assessment

This protocol details the treatment and subsequent analysis of the inflamed HSE models.

- **Topical Application:**
  - Apply a finite dose (e.g., 2-5 mg/cm<sup>2</sup>) of pimecrolimus 1% cream to the epidermal surface of the inflamed HSE models.
  - Use the cream vehicle as a negative control and a potent topical corticosteroid as a positive control.
  - Include an untreated inflamed group and a non-inflamed group as further controls.
- **Incubation:** Incubate the treated models for a defined period, typically 24 to 72 hours, at 37°C, 5% CO<sub>2</sub>.
- **Endpoint Analysis:**

- Histology: Fix a portion of the HSE in 4% paraformaldehyde, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and overall morphology.
- Gene Expression (qPCR): Harvest the tissue, extract total RNA, and perform quantitative real-time PCR to analyze the expression of inflammatory cytokine genes (e.g., IL6, IL8, TSLP), and skin barrier genes (e.g., FLG, LOR, IVL).[\[18\]](#)
- Protein Analysis (ELISA): Collect the culture medium and measure the concentration of secreted inflammatory cytokines (e.g., IL-6, IL-8, TSLP) using commercially available ELISA kits.
- Barrier Function (TEWL): Before harvesting, measure Transepidermal Water Loss (TEWL) using an evaporimeter to assess the integrity of the epidermal barrier.[\[19\]](#)

## Data Presentation

The following tables represent example data that could be generated from the experiments described above, demonstrating the anti-inflammatory and barrier-restoring effects of pimecrolimus.

Table 1: Effect of Pimecrolimus on Inflammatory Cytokine Secretion (pg/mL)

Treatment Group	IL-6	IL-8	TSLP
Healthy Control	55 ± 8	150 ± 25	20 ± 5
Inflamed (Vehicle)	450 ± 50	1200 ± 110	250 ± 30
Inflamed + Pimecrolimus 1%	180 ± 22	550 ± 60	95 ± 15
Inflamed + Corticosteroid	120 ± 15	400 ± 45	60 ± 10
(Data are presented as mean ± standard deviation. Values are hypothetical examples based on expected outcomes.)			

Table 2: Effect of Pimecrolimus on Skin Barrier Gene Expression (Fold Change vs. Healthy Control)

Gene	Inflamed (Vehicle)	Inflamed + Pimecrolimus 1%
Filaggrin (FLG)	0.35 ± 0.05	0.75 ± 0.08
Loricrin (LOR)	0.40 ± 0.06	0.80 ± 0.09
Involucrin (IVL)	0.55 ± 0.07	0.90 ± 0.10
Keratin 16 (KRT16)	8.5 ± 1.2	3.2 ± 0.5
(Data are presented as mean ± standard deviation. Values are derived from literature findings where pimecrolimus treatment decreased overexpression of KRT16 and tended to restore barrier protein expression.) <a href="#">[18]</a>		

Table 3: Effect of Pimecrolimus on Epidermal Barrier Function

Treatment Group	Transepidermal Water Loss (TEWL) (g/m <sup>2</sup> /h)	Epidermal Thickness (μm)
Healthy Control	8 ± 1.5	65 ± 5
Inflamed (Vehicle)	25 ± 3.0	110 ± 10
Inflamed + Pimecrolimus 1%	14 ± 2.0	80 ± 8
Inflamed + Corticosteroid	11 ± 1.8	70 ± 6

(Data are presented as mean ± standard deviation. Values are hypothetical examples based on expected outcomes.)

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